(S)-2-amino-6-methoxy-6-oxohexanoic acid
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Overview
Description
(S)-2-Amino-6-methoxy-6-oxohexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methoxy group, and a keto group on a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-6-methoxy-6-oxohexanoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group, followed by the introduction of the methoxy and keto groups through selective reactions. The final step often involves deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-6-methoxy-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
(S)-2-Amino-6-methoxy-6-oxohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be utilized in studies related to amino acid metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-amino-6-methoxy-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and keto groups can influence the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
(S)-2-Amino-6-hydroxy-6-oxohexanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(S)-2-Amino-6-methyl-6-oxohexanoic acid: Contains a methyl group instead of a methoxy group.
(S)-2-Amino-6-oxohexanoic acid: Lacks the methoxy group.
Uniqueness: (S)-2-Amino-6-methoxy-6-oxohexanoic acid is unique due to the presence of the methoxy group, which can significantly influence its chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where the methoxy group plays a crucial role.
Properties
CAS No. |
147780-40-3 |
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Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(2S)-2-amino-6-methoxy-6-oxohexanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-12-6(9)4-2-3-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)/t5-/m0/s1 |
InChI Key |
PNVFTLDMLLRZOB-YFKPBYRVSA-N |
Isomeric SMILES |
COC(=O)CCC[C@@H](C(=O)O)N |
Canonical SMILES |
COC(=O)CCCC(C(=O)O)N |
Origin of Product |
United States |
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